9H-3,9'-Bicarbazole

Vue d'ensemble

Description

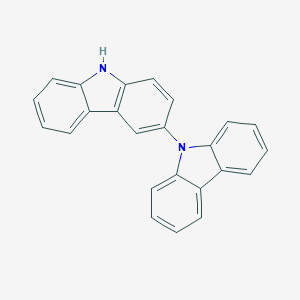

9H-3,9’-Bicarbazole: is an organic compound with the molecular formula C24H16N2 . It is a derivative of carbazole, a tricyclic aromatic compound. The structure of 9H-3,9’-Bicarbazole consists of two carbazole units connected at the 9-position. This unique structure offers a new molecular skeleton for the development of materials in organic optoelectronics, particularly in organic light-emitting diodes (OLEDs) .

Mécanisme D'action

Target of Action

It is known that this compound is used in the design of temperature-activated delayed fluorescent (tadf) molecules .

Mode of Action

9H-3,9’-Bicarbazole interacts with its targets by acting as a donor (D) in D-A (donor-acceptor) type TADF molecules . The compound’s interaction with its targets results in changes in the photophysical properties of the TADF molecules .

Biochemical Pathways

It is involved in the luminescent mechanics of tadf molecules .

Pharmacokinetics

Its solubility and other physicochemical properties have been reported .

Result of Action

The molecular and cellular effects of 9H-3,9’-Bicarbazole’s action are primarily observed in its role as a component of TADF molecules. It contributes to the high photoluminescence quantum yield (PLQY) in the aggregation state of these molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Photostimulated SRN1 Substitution Reactions: This method allows for the intramolecular carbon-nitrogen bond formation of 2’-halo [1,1’-biphenyl]-2-amines under mild and transition-metal-free conditions.

Catalytic High Yielding Procedure: This method involves the synthesis of 9H-carbazole-3,6-dicarbonitrile, which can be hydrolyzed to 9H-carbazole-3,6-dicarboxylic acid, both serving as versatile organic building blocks.

Industrial Production Methods: The industrial production of 9H-3,9’-Bicarbazole typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 9H-3,9’-Bicarbazole can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.

Reduction: The compound can be reduced under specific conditions to yield various reduced forms.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Biphenyl-utilizing bacteria can oxidize 9H-3,9’-Bicarbazole to form hydroxylated metabolites.

Reducing Agents: Specific reducing agents can be used under controlled conditions to achieve reduction.

Substituting Agents: Various substituting agents can be used to introduce different functional groups at the nitrogen atoms.

Major Products Formed:

Hydroxylated Metabolites: Formed during oxidation reactions.

Reduced Forms: Obtained through reduction reactions.

Substituted Derivatives: Formed through substitution reactions.

Applications De Recherche Scientifique

Chemistry: 9H-3,9’-Bicarbazole is used as a building block in the synthesis of various organic compounds, particularly in the development of materials for OLEDs .

Medicine: Research is ongoing to explore the potential medicinal applications of 9H-3,9’-Bicarbazole and its derivatives .

Industry: The compound is used in the development of materials for optoelectronic devices, including OLEDs and other light-emitting applications .

Comparaison Avec Des Composés Similaires

Carbazole (C12H9N): A tricyclic aromatic compound with high hole-transporting capabilities and strong fluorescence.

9,9-Dimethylacridan (C15H15N): Known for its use in TADF emitters.

Carbazolyl-Phenyl (C18H13N): Used in the development of materials for OLEDs.

1,3,6,8-Tetramethyl-9H-Carbazole (C16H17N): Another compound used in TADF emitters.

Uniqueness of 9H-3,9’-Bicarbazole: The unique structure of 9H-3,9’-Bicarbazole, consisting of two carbazole units connected at the 9-position, offers distinct advantages in the development of materials for optoelectronic applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile building block in scientific research and industrial applications.

Activité Biologique

9H-3,9'-Bicarbazole is an organic compound with significant potential in various biological applications, particularly in the fields of photonics and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHN

Molecular Weight: 368.4 g/mol

This compound is a derivative of carbazole, characterized by its unique tricyclic aromatic structure. This compound exhibits properties that make it suitable for applications in organic electronics and as a potential therapeutic agent.

1. Role in Temperature-Activated Delayed Fluorescence (TADF)

This compound is primarily recognized for its role in TADF materials. It acts as a donor in donor-acceptor (D-A) systems, facilitating efficient energy transfer processes that are crucial for high-performance organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to achieve high photoluminescence quantum yield (PLQY) contributes to its effectiveness in these applications.

Anticancer Potential

Research indicates that bicarbazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that certain derivatives can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines. The exact mechanisms involve the modulation of signaling pathways associated with cell survival and apoptosis .

Antioxidant Activity

Bicarbazole compounds have demonstrated antioxidant properties, which can protect cells from oxidative damage. This activity is vital for reducing the risk of chronic diseases associated with oxidative stress .

Neuroprotective Effects

Some studies suggest that derivatives of this compound may possess neuroprotective effects, potentially benefiting conditions like Alzheimer’s disease by inhibiting acetylcholinesterase (AChE) activity and preventing neuroinflammation .

Research Findings and Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest favorable solubility characteristics which may enhance bioavailability when used as a therapeutic agent. Further investigations into its absorption, distribution, metabolism, and excretion (ADME) are warranted to fully understand its potential as a drug candidate.

Propriétés

IUPAC Name |

3-carbazol-9-yl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-4-10-21-17(7-1)20-15-16(13-14-22(20)25-21)26-23-11-5-2-8-18(23)19-9-3-6-12-24(19)26/h1-15,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJJVSJWFYYPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60530853 | |

| Record name | 9H-3,9'-Bicarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60530853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18628-07-4 | |

| Record name | 9H-3,9'-Bicarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60530853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9'-Bicarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 9H-3,9'-Bicarbazole and what makes it interesting for OLEDs?

A1: this compound (BCz) is an organic compound with a molecular formula of C24H16N2 and a molecular weight of 332.40 g/mol. It has emerged as a promising material for OLEDs due to its excellent hole-transporting properties, high thermal stability, and wide bandgap. These properties make it suitable for use as a host material in phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence OLEDs (TADF-OLEDs).

Q2: How does the structure of this compound affect its performance in OLEDs?

A2: The two carbazole units in this compound are linked through their nitrogen atoms, creating a planar and rigid structure. This rigid structure facilitates efficient charge transport and enhances the material's thermal stability. Additionally, the electron-rich nature of carbazole units makes this compound a good hole-transporting material. Researchers have explored linking various electron-deficient units to the this compound core to fine-tune its electronic properties and improve its performance in OLEDs. For instance, incorporating pyridine units with different nitrogen atom orientations significantly influences the LUMO energy level and electron transportation behaviors without negatively impacting the photophysical properties [].

Q3: What are some examples of successful applications of this compound in OLEDs?

A3: this compound has been successfully employed in various OLED architectures:

- As a building block in bipolar host materials: By combining this compound with electron-transporting units like pyridine, bipyridine, or cyanopyridine, researchers have developed bipolar host materials that demonstrate balanced charge transport and high triplet energies, leading to efficient energy transfer to the emitter. Examples include devices incorporating 3-BPyBCz [] and BCzTC []. These devices exhibit high external quantum efficiencies (EQEs) and low driving voltages, highlighting the benefits of this compound in achieving high-performance OLEDs.

- As a component of self-hosting TADF emitters: Researchers have integrated this compound into TADF emitters to create materials capable of functioning as both the emitter and the host. For example, the PBCz-BP-DMAC molecule incorporates a this compound unit and exhibits aggregation-induced emission, TADF, and self-hosting properties []. This allows for simplified device architectures with high EQEs and low efficiency roll-off.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.